molecular formula C15H27NO4 B1411797 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid CAS No. 1780565-88-9

1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid

Cat. No.: B1411797
CAS No.: 1780565-88-9
M. Wt: 285.38 g/mol
InChI Key: WEONTCHTNTZZFD-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.38 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amines. This compound interacts with enzymes, proteins, and other biomolecules by forming stable carbamate linkages, which protect the amine groups from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group. This interaction is crucial in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. By protecting amine groups, this compound can influence cell function by preventing premature reactions that could alter cell signaling pathways, gene expression, and cellular metabolism. The controlled release of the amine group can be used to study specific biochemical pathways and the effects of amine-containing compounds on cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of carbamate linkages with amine groups. This interaction stabilizes the amine group, preventing it from participating in unwanted reactions. The Boc group can be removed under acidic conditions, leading to the release of the free amine group. This mechanism is widely used in organic synthesis and peptide chemistry to protect and deprotect amine groups in a controlled manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the protected amine group. Long-term studies have shown that the stability of the Boc group can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively protect amine groups without causing significant adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that careful dosage control is necessary to avoid potential toxicity and ensure the desired biochemical effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes and cofactors that facilitate the formation and cleavage of carbamate linkages. These interactions can affect metabolic flux and the levels of metabolites involved in amine-containing pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions. The transport and distribution of the compound are crucial for its effectiveness as a protecting group in various biochemical processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it needs to be in the right cellular environment to effectively protect amine groups and participate in biochemical reactions .

Properties

IUPAC Name

3,3,5,5-tetramethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-13(2,3)20-12(19)16-8-14(4,5)10(11(17)18)15(6,7)9-16/h10H,8-9H2,1-7H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEONTCHTNTZZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(C1C(=O)O)(C)C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid
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1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid
Reactant of Route 3
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1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid
Reactant of Route 4
1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid
Reactant of Route 5
1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.